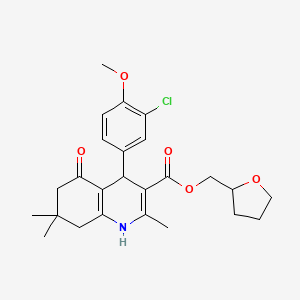
tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and analysis of complex quinoline derivatives, including those with substitutions that might resemble "tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate," are significant in various fields of chemistry and pharmacology. These compounds are often explored for their potential chemical and biological activities, which can be highly dependent on their specific molecular structure and substituents.
Synthesis Analysis
The synthesis of complex quinoline derivatives can involve multiple steps, including cyclization reactions, functional group transformations, and the formation of heterocyclic systems. For instance, the anomalous Beckmann reaction has been utilized for the synthesis of oximes of certain quinoline derivatives, leading to unexpected product formations (Tolkunov et al., 2004). Similarly, methods involving intramolecular attacks, such as the formation of tetrahydrofuran rings from appropriately substituted quinolines, have been reported (Verboom et al., 2010).
Molecular Structure Analysis
The detailed molecular structure of complex quinolines can be elucidated using various analytical techniques, including X-ray crystallography, NMR, and computational methods. Studies have shown the importance of structural analysis in understanding the chemical behavior and reactivity of such compounds (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo a wide range of chemical reactions, including nitration, bromination, and electrophilic substitutions, which significantly alter their chemical properties (Tolkunov et al., 1995). The reactivity can be influenced by the nature and position of substituents on the quinoline nucleus.
科学的研究の応用
Facile Synthesis and Ring Transformations
One study detailed the synthesis and transformation of quinoxaline derivatives, showcasing the versatility of these compounds in generating diverse molecular structures, which is essential for pharmaceutical research and development (Kurasawa et al., 1984).
Pharmacologically Relevant Bifunctional Compounds
Research into bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties provided insights into regioselective synthesis, underlining the significance of structural precision in the efficacy of pharmacological agents (Watermeyer, Chibale, & Caira, 2009).
Large-Scale Synthesis for Pharmaceutical Intermediates
A practical approach for synthesizing octahydrobenzoquinoline derivatives was presented, emphasizing the importance of efficient and scalable processes in the pharmaceutical industry (Bänziger et al., 2000).
Structural and Optical Properties of Derivatives
The investigation of the structural and optical properties of quinoline derivatives in thin films highlighted the potential of these compounds in materials science, particularly for optoelectronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Antimicrobial Activity
The synthesis and screening of quinolinecarboxylic acids as antimicrobial agents pointed to the therapeutic potential of quinoline derivatives against various microorganisms, contributing to the search for new antibiotics (Agui et al., 1977).
特性
IUPAC Name |
oxolan-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClNO5/c1-14-21(24(29)32-13-16-6-5-9-31-16)22(15-7-8-20(30-4)17(26)10-15)23-18(27-14)11-25(2,3)12-19(23)28/h7-8,10,16,22,27H,5-6,9,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXMHUONIAMNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)Cl)C(=O)OCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)

![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)
![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)
![N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5562884.png)
![8-(6-amino-4-pyrimidinyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562892.png)
![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)
![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)
![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)
![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)
![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)
![(4aS*,7aR*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5562960.png)